molecular formula C9H11BrN2O B12932586 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine

8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine

Cat. No.: B12932586
M. Wt: 243.10 g/mol
InChI Key: ZPZDKTRJTYQOQP-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine is a heterocyclic compound with the molecular formula C9H11BrN2O. This compound belongs to the class of oxazepines, which are seven-membered heterocycles containing both nitrogen and oxygen atoms in the ring structure. The presence of a bromine atom at the 8th position and an amine group at the 6th position adds to its unique chemical properties .

Preparation Methods

The synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 2-amino-5-bromobenzyl alcohol with ethylene oxide in the presence of a base, followed by cyclization to form the oxazepine ring . Industrial production methods often involve one-pot synthesis techniques, which streamline the process and improve yield .

Chemical Reactions Analysis

8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepin-6-amine

InChI

InChI=1S/C9H11BrN2O/c10-6-4-7(11)9-8(5-6)13-3-1-2-12-9/h4-5,12H,1-3,11H2

InChI Key

ZPZDKTRJTYQOQP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=C(C=C2OC1)Br)N

Origin of Product

United States

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